molecular formula C7H2F4I2S B14048125 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14048125
M. Wt: 447.96 g/mol
InChI Key: YLJJXQOWQPHXDK-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1806348-52-6) is a high-purity organic compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This benzenederivative is characterized by the presence of two iodine substituents, a fluorine atom, and a trifluoromethylthio group on the aromatic ring. The presence of both iodine and the trifluoromethylthio (SCF3) group makes this compound a valuable, multi-functional building block in chemical synthesis, particularly for the pharmaceutical industry . The iodine atoms serve as excellent leaving groups or sites for cross-coupling reactions, enabling the construction of more complex molecular architectures. The SCF3 group is a highly sought-after motif in medicinal chemistry and drug discovery due to its exceptional lipophilicity (high Hansch parameter) and ability to enhance a molecule's cell membrane permeability and metabolic stability . Incorporating the SCF3 group into bioactive molecules can significantly improve their bioavailability, making intermediates like this one critical for developing new agrochemicals and pharmaceuticals . This product is offered with a purity of not less than (NLT) 98% and is intended for research and development purposes only. It is not approved for use in human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H

InChI Key

YLJJXQOWQPHXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)SC(F)(F)F)I)I

Origin of Product

United States

Chemical Reactions Analysis

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in redox reactions, potentially forming sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine and trifluoromethylthio groups can act as leaving groups or participate in redox processes. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The diiodo-fluoro scaffold requires specialized conditions (e.g., Ullmann coupling) to avoid dehalogenation, unlike chloro analogs .
  • Toxicity Data: Limited studies exist on the ecological impact of iodine-containing aromatics compared to well-characterized pesticides like tetrasul .

Biological Activity

1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene, with the molecular formula C7H2F4I2SC_7H_2F_4I_2S and CAS number 1806348-52-6, is a halogenated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. These substituents impart distinct chemical properties that may influence its biological interactions.

PropertyValue
Molecular Weight447.96 g/mol
Density2.48 g/cm³ (predicted)
Boiling Point222.7 °C (predicted)

The trifluoromethylthio group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the compound, potentially affecting its bioavailability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The iodine atoms can participate in halogen bonding, which may influence molecular recognition processes in biological systems.
  • Hydrophobic Interactions : The trifluoromethylthio group can engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Electrophilic Properties : The presence of multiple electronegative atoms may render the compound electrophilic, allowing it to interact with nucleophilic sites in biomolecules.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance:

  • Antiviral Activity : A study highlighted that trifluoromethyl-substituted compounds can enhance the efficacy of antiviral agents against viruses like Hepatitis C and COVID-19 due to improved metabolic stability and bioavailability .
  • Anticancer Potential : Compounds bearing halogenated groups have shown promise in cancer therapy by modulating signaling pathways involved in cell proliferation and apoptosis .

Comparative Analysis

To further understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compound Two iodine atoms; trifluoromethylthio groupPotential antiviral and anticancer effects
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene Bromine instead of iodine; similar substitutionAntimicrobial properties
1-Fluoro-3,4-diiodo-2-(trifluoromethyl)sulfanylbenzene Fluorine and iodine; different reactivity profileEnhanced bioactivity against viral infections

Preparation Methods

Precursor Synthesis: 3-(Trifluoromethylthio)-4-fluoroaniline

A critical intermediate for this route is 3-(Trifluoromethylthio)-4-fluoroaniline, which can be synthesized via nitration and reduction sequences.

Step 1: Nitration of 4-Fluoro-3-(trifluoromethylthio)benzene
Nitration of 4-fluoro-3-(trifluoromethylthio)benzene with a mixture of concentrated $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}4 $$ at 10–20°C yields 1-nitro-4-fluoro-3-(trifluoromethylthio)benzene as the major product, guided by the meta-directing effect of the $$-\text{SCF}3$$ group.

Step 2: Reduction to Aminobenzene
Catalytic hydrogenation (e.g., $$ \text{H}2/\text{Pd-C} $$) or chemical reduction (e.g., $$ \text{SnCl}2/\text{HCl} $$) converts the nitro group to an amine, yielding 3-(Trifluoromethylthio)-4-fluoroaniline.

Diazotization and Iodine Substitution

Diazonium Salt Formation
Treatment of 3-(Trifluoromethylthio)-4-fluoroaniline with $$ t $$-butyl nitrite ($$ t $$-BuONO $$) in the presence of $$ \text{BF}_3 $$-etherate generates the diazonium tetrafluoroborate salt.

Sandmeyer Reaction
Heating the diazonium salt with potassium iodide ($$ \text{KI} $$) in aqueous $$ \text{H}2\text{SO}4 $$ replaces the diazo group with iodine, yielding 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene. This step typically achieves 60–75% yields under optimized conditions.

Direct Electrophilic Iodination

Substrate Preparation: 4-Fluoro-3-(trifluoromethylthio)benzene

Direct iodination of 4-fluoro-3-(trifluoromethylthio)benzene using iodine monochloride ($$ \text{ICl} $$) or $$ \text{I}2/\text{HIO}3 $$ in acetic acid introduces iodine at positions 1 and 2. The electron-withdrawing $$-\text{SCF}_3$$ group deactivates the ring, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 h).

Reaction Conditions

Parameter Value
Iodinating Agent $$ \text{I}_2 $$ (2.2 equiv)
Oxidizing Agent $$ \text{HIO}_3 $$ (1.1 equiv)
Solvent Glacial $$ \text{CH}_3\text{COOH} $$
Temperature 90°C
Time 18 h

Yield : 45–55% after silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Sequential Halogen Exchange

Displacement of Chlorine with Iodine

Starting from 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene, halogen exchange using $$ \text{NaI} $$ in $$ \text{DMF} $$ at 120°C replaces chlorine with iodine. This method, however, suffers from low regioselectivity and competing side reactions, yielding <30% of the desired product.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

Method Yield (%) Purity (%) Key Advantages Limitations
Diazonium Salt Route 60–75 ≥97 High regioselectivity Multi-step, sensitive intermediates
Direct Iodination 45–55 95 One-pot reaction Harsh conditions, moderate yields
Halogen Exchange <30 90 Simple reagents Poor selectivity, low yields

Purification and Characterization

Final purification employs column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate the product. Structural confirmation is achieved via $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) : Absence of aromatic protons due to heavy iodine substitution.
  • HRMS : $$ m/z $$ calcd. for $$ \text{C}7\text{H}2\text{F}4\text{I}2\text{S} $$: 447.96; found: 447.95.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-diiodo-4-fluoro-3-(trifluoromethylthio)benzene, and how can competing side reactions be minimized?

  • Methodology : Begin with halogenation of a fluorinated benzene precursor. Sequential iodination at positions 1 and 2 can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Introduce the trifluoromethylthio group (-SCF₃) via nucleophilic aromatic substitution (SNAr) using a CuSCF₃ complex under anhydrous conditions. Key parameters include temperature control (<0°C during iodination to prevent over-halogenation) and inert atmosphere (argon) to avoid oxidation of the -SCF₃ group .
  • Data Analysis : Monitor reaction progress via TLC and ¹⁹F NMR to track -SCF₃ incorporation. Purity can be confirmed using HPLC with a C18 column and UV detection at 254 nm.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine spectroscopic techniques:

  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ at m/z 463.78) .
  • ¹H/¹⁹F NMR : Verify absence of proton signals (due to heavy iodine atoms) and fluorine environment symmetry.
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .
    • Contradiction Handling : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity; use deuterated DMSO for consistency.

Advanced Research Questions

Q. What mechanistic insights govern the stability of the trifluoromethylthio group in this compound under acidic or oxidative conditions?

  • Methodology : Conduct kinetic studies under varying pH (1–14) and oxidizing agents (e.g., H₂O₂, mCPBA). Monitor degradation via LC-MS and quantify -SCF₃ loss using ¹⁹F NMR integration.
  • Theoretical Support : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies (BDEs) for C-SCF₃ bonds, predicting susceptibility to hydrolysis .
  • Key Finding : The -SCF₃ group exhibits higher stability in aprotic solvents (e.g., THF) but degrades rapidly in aqueous acidic media due to nucleophilic attack on sulfur .

Q. How does the electronic effect of iodine substituents influence the reactivity of the benzene ring in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling trials with aryl boronic acids, varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Compare yields and regioselectivity using GC-MS and kinetic isotope effect (KIE) studies.
  • Data Interpretation : The electron-withdrawing nature of iodine reduces electron density at the para-fluoro position, favoring oxidative addition at the ortho-iodine site. Steric hindrance from iodine may limit coupling efficiency .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to cytochrome P450 enzymes. Parameterize the -SCF₃ group using RESP charges derived from quantum mechanics (QM) calculations .
  • Validation : Compare in silico results with in vitro enzyme inhibition assays (IC₅₀ values) to refine force field parameters .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported melting points for derivatives of this compound?

  • Troubleshooting :

  • Purification : Recrystallize from hexane/ethyl acetate (9:1) to remove iodinated byproducts.
  • Calibration : Verify DSC or melting point apparatus with standard references (e.g., benzoic acid, m.p. 122°C).
    • Case Study : A 5°C variation in literature values may stem from polymorphism; use PXRD to identify crystalline forms .

Q. What strategies optimize radiofluorination ([¹⁸F]) of this compound for PET imaging applications?

  • Methodology : Employ copper-mediated radiofluorination (CMRF) using [¹⁸F]KF and a Cu(OTf)₂ catalyst. Optimize reaction time (10–30 min) and temperature (80–120°C) to maximize radiochemical yield (RCY) .
  • Challenges : Competing decomposition of -SCF₃ under high heat; mitigate via rapid purification using semi-prep HPLC .

Application-Oriented Questions

Q. How does this compound serve as a precursor for agrochemicals with enhanced metabolic stability?

  • Methodology : Derivatize the iodine sites to introduce heterocycles (e.g., triazoles) via click chemistry. Evaluate bioactivity against pest enzymes (e.g., acetylcholinesterase) using enzyme kinetics (Km, Vmax) .
  • Outcome : The -SCF₃ group improves lipophilicity (logP ~3.2), enhancing membrane permeability and resistance to oxidative metabolism .

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